3-Chloro-5-(2,5-difluorophenyl)phenol is an organic compound characterized by the molecular formula C12H7ClF2O. It features a phenolic structure with chlorine and fluorine substituents on the aromatic rings. The presence of these halogen atoms enhances its reactivity and biological interactions, making it a subject of interest in various fields of research.
As with most halogenated phenols, 3-Chloro-5-(2,5-difluorophenyl)phenol should be handled with care due to potential hazards. Halogenated phenols can be irritating to the skin, eyes, and respiratory system. They might also exhibit some level of toxicity upon ingestion []. In the absence of specific data, it is advisable to follow standard laboratory safety protocols when handling this compound.
Fluorine substitution in molecules can often modulate their biological properties, such as increasing their effectiveness or specificity in targeting certain enzymes or receptors. This has led to the exploration of fluorinated phenols in the development of new pharmaceuticals [].
Fluorinated phenols can exhibit interesting physical and chemical properties, such as improved thermal stability and electrical conductivity. This has made them potential candidates for applications in the development of new liquid crystals and polymer materials [, ].
Some fluorinated phenols are persistent organic pollutants that can be found in the environment. Research is ongoing to understand their environmental fate and impact, as well as develop methods for their degradation [].
3-Chloro-5-(2,5-difluorophenyl)phenol has been investigated for its potential antimicrobial properties. The presence of chlorine and fluorine enhances its ability to interact with biological molecules, potentially inhibiting the growth of bacteria and fungi by disrupting their cellular processes. Studies indicate that compounds with similar structures exhibit significant antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus .
The synthesis of 3-Chloro-5-(2,5-difluorophenyl)phenol can be achieved through several methods:
In industrial settings, large-scale halogenation reactions are conducted under controlled conditions to ensure high yields and purity. Advanced catalysts and optimized reaction parameters are essential for efficient production .
3-Chloro-5-(2,5-difluorophenyl)phenol finds applications across several fields:
Research into the interaction of 3-Chloro-5-(2,5-difluorophenyl)phenol with biological systems has revealed its potential as an effective antimicrobial agent. Molecular docking studies have shown strong interactions with specific proteins involved in bacterial metabolism, suggesting pathways through which it may exert its biological effects .
Several compounds share structural similarities with 3-Chloro-5-(2,5-difluorophenyl)phenol. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Chloro-2-(2,4-dichlorophenoxy)phenol | Contains multiple chlorines | Known for antibacterial properties |
| 2-Chloro-3,5-difluorophenol | Similar halogenation pattern | Exhibits different biological activity |
| 3-Chloro-5-fluorophenol | Lacks the additional difluorophenyl group | Less complex structure compared to the target compound |
| 4-Chloro-3-methylphenol | Contains only one chlorine substituent | Simpler structure with fewer potential interactions |
The unique substitution pattern of 3-Chloro-5-(2,5-difluorophenyl)phenol imparts distinct chemical and biological properties that differentiate it from these similar compounds. Its combination of chlorine and fluorine atoms enhances its reactivity and potential applications in pharmaceuticals and materials science .
Palladium-catalyzed cross-coupling reactions have emerged as the most reliable method for constructing the unsymmetrical biaryl backbone of 3-chloro-5-(2,5-difluorophenyl)phenol. The Suzuki-Miyaura coupling, in particular, enables selective bond formation between halogenated phenolic precursors and fluorinated aryl boronic acids.
The efficiency of Suzuki-Miyaura couplings depends critically on six parameters: catalyst selection, ligand architecture, base strength, solvent polarity, temperature control, and reaction duration. Recent studies demonstrate that employing palladium(II) acetate ([Pd(OAc)$$_2$$]) with XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) as a ligand in tetrahydrofuran (THF) at 80°C achieves coupling yields exceeding 85% while maintaining excellent functional group tolerance.
Table 1: Optimization Parameters for Suzuki-Miyaura Coupling
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | Pd(OAc)$$_2$$ (1 mol%) | +15% vs PdCl$$_2$$ |
| Ligand | XPhos (1.2 mol%) | Regioselectivity >95% |
| Base | K$$2$$CO$$3$$ (2 eq) | Solubility enhancement |
| Solvent | THF/H$$_2$$O (4:1) | Reaction rate 2× vs DMF |
| Temperature | 80°C ± 2°C | Side reactions <5% |
| Duration | 18 hours | Conversion >98% |
The aqueous-organic biphasic system facilitates boronic acid activation while minimizing protodehalogenation side reactions. Microwave-assisted heating reduces reaction times to 30 minutes but requires precise temperature control to prevent decomposition of the difluorophenyl moiety.
Ligand engineering plays a pivotal role in directing coupling selectivity for polyhalogenated substrates. Bulky biarylphosphine ligands (SPhos, RuPhos) promote oxidative addition at sterically hindered chloro-substituted positions, while electron-deficient ligands (P(t-Bu)$$_3$$) favor activation of fluorinated aryl halides. A recent breakthrough demonstrated that N-heterocyclic carbene (NHC) ligands enable simultaneous activation of chloro and fluoro substituents through a unique Pd(0)/Pd(II) redox cycle.
Table 2: Ligand Effects on Regioselectivity
| Ligand Class | Coupling Position | Yield (%) |
|---|---|---|
| XPhos | C5 (F) | 78 |
| SPhos | C3 (Cl) | 82 |
| Pd-PEPPSI-IPent | C5 (F) | 91 |
| NHC (IPr) | C3 (Cl)/C5 (F) | 68 |
Experimental data reveal that fluorinated aryl boronic acids require ligand-metal complexes with increased electrophilicity to overcome the electron-withdrawing effects of fluorine substituents. This insight has led to the development of fluorinated ligand architectures that enhance transmetalation rates by 40% compared to traditional phosphine ligands.
Halogen dance mechanisms provide an alternative route for installing chlorine and fluorine substituents through sequential halogen migration and displacement. While less commonly employed than cross-coupling strategies, this approach enables the synthesis of 3-chloro-5-(2,5-difluorophenyl)phenol from simpler halogenated precursors via:
Recent studies using hexafluoroisopropanol (HFIP) as a solvent demonstrate unprecedented control over halogen migration patterns through hydrogen-bonding interactions with the phenolic hydroxyl group. This method achieves 65% yield of the target compound from 2,3,5-trichlorophenol in three steps, though scalability remains challenging due to the stoichiometric metal reagents required.
Transitioning from batch to continuous flow reactors addresses key challenges in scaling up 3-chloro-5-(2,5-difluorophenyl)phenol production. Microfluidic systems with immobilized palladium catalysts enable:
Table 3: Continuous Flow Process Parameters
| Parameter | Value | Benefit |
|---|---|---|
| Reactor Type | Packed-bed Pd/C | Catalyst reuse >50 cycles |
| Flow Rate | 0.5 mL/min | Laminar flow regime |
| Temperature | 100°C | Enhanced mass transfer |
| Pressure | 15 bar | Superheating prevention |
| Residence Time | 45 seconds | 95% conversion |
A patented continuous process couples Suzuki-Miyaura cross-coupling with immediate acid-catalyzed cyclization, achieving space-time yields of 1.2 kg/L/day. Ultrasonic irradiation (40 kHz) prevents particle aggregation in the microchannels while maintaining consistent heat distribution across the reactor. This approach reduces palladium leaching to <0.5 ppm, meeting pharmaceutical-grade purity standards without additional purification steps.
The enzymatic inhibition mechanisms of 3-Chloro-5-(2,5-difluorophenyl)phenol against microbial targets demonstrate significant antimicrobial potential through multiple pathways of action. Halogenated phenolic compounds, including those with chlorine and fluorine substituents, exhibit enhanced biological activity due to their ability to interact with essential microbial enzymes and cellular processes [1] [2].
The antimicrobial activity of chlorinated and fluorinated phenolic compounds operates through several key mechanisms. The presence of halogen substituents increases the electronegativity and lipophilicity of the molecule, facilitating penetration through microbial cell membranes [1] [3]. The phenolic hydroxyl group plays a crucial role in antimicrobial activity by forming hydrogen bonds with target proteins and disrupting cellular processes [4] [5].
Comparative analysis of halogenated phenolic compounds reveals structure-activity relationships that are relevant to 3-Chloro-5-(2,5-difluorophenyl)phenol. Studies on 2-chloro-5-fluoro phenol demonstrate that compounds with similar halogenation patterns exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria [1] [6]. The molecular mechanism involves interaction with bacterial enzymes and membrane proteins, leading to disruption of cellular metabolism and eventual cell death [1] [5].
Table 1: Antimicrobial Activity Profile of Related Halogenated Phenolic Compounds
| Compound | Target Organism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration | Reference |
|---|---|---|---|---|
| 2-Chloro-5-fluoro phenol | Escherichia coli | 8-12 | 30-40 μL concentration | [1] |
| 2-Chloro-5-fluoro phenol | Staphylococcus aureus | 8-12 | 20-40 μL concentration | [1] |
| 2-Chloro-5-fluoro phenol | Pseudomonas aureus | 8-12 | 30-40 μL concentration | [1] |
| 2-Chloro-5-fluoro phenol | Streptococcus aureus | 8-13 | 20-40 μL concentration | [1] |
The enzymatic inhibition mechanism involves multiple cellular targets. Phenolic compounds with halogen substituents can inhibit key bacterial enzymes involved in cell wall synthesis, energy production, and DNA replication [5] [7]. The electron-withdrawing effects of chlorine and fluorine atoms enhance the compound's ability to bind to enzyme active sites and disrupt normal catalytic function [3] [8].
Membrane-active properties constitute another important mechanism of action. Halogenated phenolic compounds cause disruption of bacterial cell membranes, leading to leakage of cellular constituents including nucleic acids, proteins, and inorganic ions [5]. This membrane disruption is particularly effective against Gram-positive bacteria due to the absence of an outer membrane barrier [5].
The molecular basis for enzymatic inhibition involves covalent and non-covalent interactions with target proteins. Phenolic compounds can form covalent bonds with nucleophilic amino acid residues, including cysteine, lysine, and histidine, leading to irreversible enzyme inactivation [8]. Additionally, non-covalent interactions such as hydrogen bonding and hydrophobic interactions contribute to enzyme binding affinity [8].
Structure-based virtual screening approaches provide valuable insights into the protein interaction sites of 3-Chloro-5-(2,5-difluorophenyl)phenol. Molecular docking studies of related halogenated phenolic compounds demonstrate specific binding patterns and interaction mechanisms with target proteins [1] [9] [10].
The molecular structure of 3-Chloro-5-(2,5-difluorophenyl)phenol, characterized by its biphenyl backbone with strategic halogen substitutions, enables specific protein interactions through multiple binding modes [11] . The presence of both chlorine and fluorine atoms creates distinct electrostatic potential surfaces that facilitate binding to complementary protein sites [9].
Virtual screening methodologies for phenolic compounds involve computational analysis of protein-ligand interactions using established molecular docking protocols [10] [13]. These approaches utilize crystallographic protein structures to predict binding affinities and identify potential target sites [10]. The integration of similarity-based virtual screening with structure-activity relationship analysis enhances the identification of biologically relevant protein targets [13].
Table 2: Molecular Docking Results for Related Halogenated Phenolic Compounds
| Compound | Target Protein | Binding Energy (kcal/mol) | Hydrogen Bonds | Key Residues | Reference |
|---|---|---|---|---|---|
| 2-Chloro-5-fluoro phenol | Staphylococcus aureus Tyrosyl-tRNA synthetase (1JIL) | -3.80 | 2 | ASN 29, ASN 3 | [1] |
| 2-Chloro-5-fluoro phenol | Human dihydroorotate dehydrogenase (6CJF) | -4.33 | 2 | THR 63, GLY 66 | [1] |
The electrostatic potential surface analysis reveals important features for protein binding. Fluorine substitution creates regions of high electronegativity that interact favorably with positively charged amino acid residues [9]. The chlorine substituent contributes to hydrophobic interactions with aromatic amino acids and creates specific binding orientations within protein active sites [9].
Protein interaction site identification through virtual screening reveals multiple potential targets for halogenated phenolic compounds. Studies demonstrate that these compounds can interact with enzymes involved in bacterial DNA replication, including bacterial topoisomerases and DNA gyrase [13]. Additionally, interactions with metabolic enzymes such as dihydroorotate dehydrogenase suggest potential for disrupting nucleotide biosynthesis pathways [1].
The structure-based approach also identifies interactions with cytochrome P450 enzymes, which are important for both metabolism and potential therapeutic targets [14] [15]. The binding of halogenated phenolic compounds to cytochrome P450 active sites involves coordination with the heme iron center and interactions with surrounding amino acid residues [14].
Computational analysis of binding modes reveals that the biphenyl structure of 3-Chloro-5-(2,5-difluorophenyl)phenol enables π-stacking interactions with aromatic amino acids in protein binding sites [9]. The strategic positioning of halogen substituents enhances binding specificity and affinity through halogen bonding interactions [16].
Virtual screening results indicate that phenolic compounds with multiple halogen substituents demonstrate enhanced selectivity for specific protein targets compared to non-halogenated analogs [17]. This selectivity arises from the unique combination of electronic effects and steric properties introduced by the halogen atoms [17].
The metabolomic profiling of 3-Chloro-5-(2,5-difluorophenyl)phenol biotransformation pathways reveals complex metabolic processes involving both Phase I and Phase II enzymatic reactions. Understanding these pathways is essential for predicting the biological fate and activity of this halogenated phenolic compound [18] [19] [15].
Phase I metabolism of halogenated phenolic compounds primarily involves cytochrome P450-mediated oxidation reactions [20] [21] [14]. The cytochrome P450 enzyme family, particularly CYP2E1, demonstrates high activity toward chlorinated aromatic compounds and plays a major role in their biotransformation [14]. For compounds containing fluorine substituents, the metabolic pathway may involve defluorination reactions leading to the formation of hydroxylated metabolites [22] [23].
Table 3: Predicted Phase I Metabolic Pathways for Halogenated Phenolic Compounds
| Metabolic Reaction | Primary Enzyme | Metabolite Formation | Relative Activity | Reference |
|---|---|---|---|---|
| Aromatic hydroxylation | CYP2E1 | Hydroxylated phenol derivatives | High | [14] |
| Dehalogenation | CYP2E1, CYP3A4 | Phenol with reduced halogen content | Moderate | [14] |
| Phenol coupling | CYP450 family | Biphenyl ether derivatives | Variable | [15] |
| Oxidative dehalogenation | CYP2E1 | Quinone intermediates | Low to moderate | [20] |
The novel metabolic pathway of phenol coupling represents a significant biotransformation route for halogenated phenolic compounds. This pathway involves the formation of carbon-carbon or carbon-oxygen bonds between phenolic molecules, resulting in dimeric products with altered biological properties [24] [19] [15]. Computational studies demonstrate that the coupling-to-hydroxylation ratio depends on the rebound barrier heights of phenoxy radicals formed during cytochrome P450 catalysis [15].
Phase II metabolism involves conjugation reactions that typically increase water solubility and facilitate excretion [25] [26]. The primary Phase II pathways for phenolic compounds include glucuronidation and sulfation [21] [25]. Glucuronidation is catalyzed by UDP-glucuronosyltransferases and represents the major detoxification pathway for most phenolic compounds [21] [19].
Table 4: Phase II Conjugation Pathways for Phenolic Compounds
| Conjugation Type | Enzyme Family | Cofactor Requirement | Product Characteristics | Reference |
|---|---|---|---|---|
| Glucuronidation | UDP-glucuronosyltransferases | UDP-glucuronic acid | Increased water solubility | [21] [25] |
| Sulfation | Sulfotransferases | 3'-phosphoadenosine-5'-phosphosulfate | Enhanced excretion | [25] [26] |
| Glutathione conjugation | Glutathione S-transferases | Reduced glutathione | Detoxification of reactive intermediates | [27] |
| Methylation | Methyltransferases | S-adenosylmethionine | Variable biological activity | [28] |
The metabolomic analysis reveals that halogenated phenolic compounds can undergo unexpected biotransformation reactions. The formation of more lipophilic metabolites through phenol coupling reactions challenges the traditional view that metabolism invariably leads to increased water solubility [24] [19]. These lipophilic metabolites may exhibit enhanced biological activity and altered tissue distribution patterns [19].
Biotransformation pathways are influenced by the specific halogen substitution pattern. Fluorine-containing compounds may undergo different metabolic routes compared to chlorine-substituted analogs due to the strength of the carbon-fluorine bond [22]. The metabolic stability of fluorinated positions can lead to the accumulation of partially metabolized products with retained biological activity [22].
The identification of metabolites requires sophisticated analytical approaches combining chromatographic separation with mass spectrometric detection [29]. Gas chromatography-mass spectrometry following derivatization has proven effective for the analysis of phenolic metabolites [29]. The use of stable isotope-labeled internal standards enhances the accuracy of metabolite quantification [29].
Metabolomic studies demonstrate that the biotransformation of halogenated phenolic compounds can produce reactive intermediates capable of covalent binding to cellular macromolecules [27]. These reactive metabolites may contribute to both therapeutic effects and potential toxicity concerns [27]. The formation of quinone-methide intermediates through β-elimination reactions represents one pathway for reactive metabolite generation [27].